An In-Depth Technical Guide to the Structural Elucidation of (5S)-5-methylpiperazin-2-one
An In-Depth Technical Guide to the Structural Elucidation of (5S)-5-methylpiperazin-2-one
This guide provides a comprehensive, in-depth exploration of the analytical methodologies required for the complete structural elucidation of (5S)-5-methylpiperazin-2-one. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple listing of procedures. Instead, it delves into the causality behind experimental choices, emphasizing a self-validating system of protocols to ensure the highest degree of scientific integrity. We will explore a multi-technique approach, demonstrating how data from various analytical platforms are integrated to build an unassailable structural proof.
Introduction
(5S)-5-methylpiperazin-2-one is a chiral heterocyclic compound with the molecular formula C₅H₁₀N₂O and a molecular weight of 114.15 g/mol [1][2]. As a derivative of the piperazine core, a privileged scaffold in medicinal chemistry, understanding its precise three-dimensional structure is paramount for its potential applications in drug discovery and development. The presence of a stereocenter at the C5 position necessitates not only the confirmation of its constitutional isomer but also the unambiguous determination of its absolute stereochemistry. This guide will walk through a logical, stepwise process to achieve this, from fundamental characterization to the definitive assignment of its stereochemical configuration.
I. Foundational Analysis: Mass Spectrometry and Elemental Composition
The first step in the structural elucidation of a novel compound is to determine its molecular formula. High-resolution mass spectrometry (HRMS) is the gold standard for this purpose, providing a highly accurate mass measurement from which the elemental composition can be deduced.
Expertise & Experience in Practice:
The choice of ionization technique is critical. Given the presence of basic nitrogen atoms and a polar amide group, electrospray ionization (ESI) in positive ion mode is the logical choice. This technique is gentle and typically produces the protonated molecular ion [M+H]⁺ with high efficiency, minimizing fragmentation and providing a clear indication of the molecular weight.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
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Sample Preparation: Dissolve approximately 1 mg of (5S)-5-methylpiperazin-2-one in 1 mL of a suitable solvent such as methanol or acetonitrile. Further dilute to a final concentration of approximately 10 µg/mL.
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Instrumentation: Utilize a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled with an electrospray ionization (ESI) source.
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ESI Source Parameters (Positive Ion Mode):
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Capillary Voltage: 3.5 - 4.0 kV
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Nebulizing Gas (N₂) Pressure: 1.0 - 1.5 bar
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Drying Gas (N₂) Flow Rate: 4 - 6 L/min
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Drying Gas Temperature: 180 - 220 °C
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Mass Analyzer Parameters:
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Acquisition Range: m/z 50 - 500
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Resolution: >10,000 FWHM (Full Width at Half Maximum)
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Internal Calibration: Use a known reference standard to ensure high mass accuracy.
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Data Analysis: Identify the monoisotopic peak for the [M+H]⁺ ion. Use the instrument's software to calculate the elemental composition based on the accurate mass measurement.
Data Presentation: Expected HRMS Data
| Ion | Calculated Exact Mass (C₅H₁₁N₂O⁺) | Observed m/z | Mass Error (ppm) |
| [M+H]⁺ | 115.0871 | Value | < 5 |
The observation of an ion with a mass-to-charge ratio (m/z) that corresponds to the calculated exact mass of the protonated molecule, with a mass error of less than 5 ppm, provides strong evidence for the proposed molecular formula of C₅H₁₀N₂O[3][4].
II. Unraveling the Connectivity: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments allows for the unambiguous assignment of all proton and carbon signals and reveals the connectivity between atoms.
Expertise & Experience in Practice:
For a small molecule like (5S)-5-methylpiperazin-2-one, a standard 400 or 500 MHz spectrometer is sufficient. The choice of solvent is important; deuterated chloroform (CDCl₃) is a common starting point, but due to the polar nature of the amide, deuterated methanol (CD₃OD) or dimethyl sulfoxide (DMSO-d₆) may be required to ensure solubility and minimize signal broadening of the N-H protons. Temperature-dependent NMR studies can also be insightful for piperazine derivatives, as they can reveal information about conformational dynamics, such as ring inversion and restricted rotation around amide bonds[5][6][7].
Experimental Protocol: NMR Spectroscopy
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Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆) in a 5 mm NMR tube.
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¹H NMR: Acquire a standard one-dimensional proton NMR spectrum. Key parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
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¹³C NMR: Acquire a proton-decoupled carbon spectrum. A larger number of scans (1024 or more) will likely be necessary due to the lower natural abundance of ¹³C.
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2D NMR:
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COSY (Correlation Spectroscopy): To identify proton-proton spin-spin coupling networks.
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HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond proton-carbon correlations.
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HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) proton-carbon correlations, which are crucial for connecting different spin systems.
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Data Presentation: Predicted ¹H and ¹³C NMR Data (in CDCl₃)
| Atom Position | Predicted ¹H Chemical Shift (ppm), Multiplicity, J (Hz) | Predicted ¹³C Chemical Shift (ppm) |
| 1-NH | 6.5-7.5 (br s) | - |
| 2-C=O | - | 168-172 |
| 3-CH₂ | 3.2-3.4 (m) | 45-50 |
| 4-NH | 1.5-2.5 (br s) | - |
| 5-CH | 3.0-3.2 (m) | 48-53 |
| 6-CH₂ | 2.8-3.0 (m) | 40-45 |
| 5-CH₃ | 1.1-1.3 (d, J ≈ 6-7) | 15-20 |
Logical Elucidation through 2D NMR:
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COSY: Would show correlations between the methyl protons and the H5 proton, and between the protons of the adjacent CH₂ groups in the ring.
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HSQC: Would directly link each proton signal to its attached carbon.
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HMBC: Would be critical for confirming the overall structure. For example, correlations would be expected from the methyl protons to C5 and C6, and from the H3 protons to the carbonyl carbon (C2).
III. Stereochemical Integrity: Chiral High-Performance Liquid Chromatography (HPLC)
The confirmation of the enantiomeric purity of (5S)-5-methylpiperazin-2-one is a critical step, as enantiomers can have vastly different pharmacological and toxicological profiles[8][9]. Chiral HPLC is the most widely used technique for separating enantiomers and determining enantiomeric excess (% ee)[10][11].
Expertise & Experience in Practice:
The selection of the chiral stationary phase (CSP) is the most important factor in developing a successful chiral separation method. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, have proven to be very effective for a wide range of chiral compounds, including piperazine derivatives[8]. A screening approach, testing several different polysaccharide-based columns with various mobile phases, is often the most efficient way to find a suitable separation method.
Experimental Protocol: Chiral HPLC
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Column Selection: Screen a set of polysaccharide-based chiral columns (e.g., Chiralpak IA, IB, IC).
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Mobile Phase: Start with a mixture of n-hexane and a polar alcohol modifier like isopropanol or ethanol. A typical starting mobile phase would be 90:10 (v/v) n-hexane:isopropanol. An acidic or basic additive (e.g., 0.1% trifluoroacetic acid or 0.1% diethylamine) may be required to improve peak shape.
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Instrumentation: A standard HPLC system with a UV detector is sufficient. The lack of a strong chromophore in the molecule may necessitate detection at a low wavelength (e.g., 205-220 nm)[8].
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Method Parameters:
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Flow Rate: 1.0 mL/min
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Column Temperature: 25-35 °C
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Injection Volume: 10 µL
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Sample Preparation: Prepare a solution of the sample in the mobile phase at a concentration of approximately 0.1 mg/mL. If a racemic standard is available, prepare a solution of it as well to confirm the retention times of both enantiomers.
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Data Analysis: Calculate the resolution (Rs) between the two enantiomeric peaks. A resolution of >1.5 is considered baseline separation. For a non-racemic sample, calculate the enantiomeric excess using the peak areas.
Data Presentation: Expected Chiral HPLC Results
| Parameter | Expected Value |
| Retention Time (5S) | t₁ |
| Retention Time (5R) | t₂ |
| Resolution (Rs) | > 1.5 |
| Enantiomeric Excess (% ee) | > 99% for an enantiomerically pure sample |
IV. The Definitive Proof: Single-Crystal X-ray Crystallography
While the combination of HRMS and NMR can elucidate the constitution of a molecule, and chiral HPLC can confirm its enantiomeric purity, only single-crystal X-ray crystallography can provide an unambiguous determination of its absolute stereochemistry in the solid state[12][13][14].
Expertise & Experience in Practice:
Growing high-quality single crystals is often the most challenging part of the process. A systematic screening of different solvents and crystallization techniques is necessary. Slow evaporation of a solution is a common and effective method.
Experimental Protocol: Single-Crystal X-ray Crystallography
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Crystal Growth:
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Solvent Screening: Test a range of solvents (e.g., ethanol, ethyl acetate, acetone, and mixtures thereof) for their ability to dissolve the compound at elevated temperatures and allow for slow crystallization upon cooling or evaporation.
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Technique: Slow evaporation is a good starting point. Dissolve the compound in a suitable solvent to near saturation, filter the solution to remove any particulate matter, and allow the solvent to evaporate slowly in a loosely covered vial over several days.
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Data Collection:
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Mount a suitable single crystal on a goniometer head.
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Collect diffraction data using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation), typically at a low temperature (e.g., 100 K) to minimize thermal motion.
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Structure Solution and Refinement:
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Process the raw diffraction data to determine the unit cell parameters and space group.
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Solve the crystal structure using direct methods or Patterson methods.
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Refine the structural model against the experimental data.
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Determine the absolute stereochemistry using anomalous dispersion effects, typically by calculating the Flack parameter. A Flack parameter close to zero for the correct enantiomer confirms the absolute configuration.
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Data Presentation: Expected Crystallographic Data
| Parameter | Expected Information |
| Crystal System | e.g., Monoclinic, Orthorhombic |
| Space Group | e.g., P2₁ |
| Flack Parameter | A value close to 0 for the (S) configuration would confirm the absolute stereochemistry. |
| Molecular Structure | An ORTEP (Oak Ridge Thermal Ellipsoid Plot) diagram showing the 3D structure with atomic numbering. |
V. Workflow and Logical Relationships
The structural elucidation process follows a logical progression, with each technique providing a piece of the puzzle. The following diagram illustrates this workflow.
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